molecular formula C8H10ClNO3S B13569726 3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride

3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride

Cat. No.: B13569726
M. Wt: 235.69 g/mol
InChI Key: YSWJUEWJEDBKBE-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyridine ring linked via an ether bond to a propane-sulfonyl chloride backbone. This compound is utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides or sulfonate esters. While specific data on its physical properties (e.g., boiling point, solubility) are unavailable, its structural analogs suggest reactivity typical of sulfonyl chlorides, including nucleophilic substitution at the sulfur center. Notably, commercial availability of this compound has been discontinued, as indicated by CymitQuimica .

Properties

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

3-pyridin-3-yloxypropane-1-sulfonyl chloride

InChI

InChI=1S/C8H10ClNO3S/c9-14(11,12)6-2-5-13-8-3-1-4-10-7-8/h1,3-4,7H,2,5-6H2

InChI Key

YSWJUEWJEDBKBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)OCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process can be summarized as follows:

    Reaction Setup: Pyridine-3-sulfonic acid is dissolved in a suitable solvent, such as dichloromethane.

    Addition of Reagent: Phosphorus pentachloride is added to the solution in multiple divided portions, either stepwise or continuously.

    Reaction Conditions: The reaction mixture is maintained at a controlled temperature, typically around 0-5°C, to ensure the sequential reaction of pyridine-3-sulfonic acid with phosphorus pentachloride.

    Purification: The reaction solution is subjected to distillation under reduced pressure to purify the product

Industrial Production Methods

For industrial-scale production, the synthesis method is optimized to reduce byproduct formation and increase yield. The process involves similar steps but is scaled up with appropriate equipment to handle larger quantities of reactants and solvents .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form sulfonamide bonds, which are crucial in the synthesis of various biologically active molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and molecular properties among 3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride and related compounds:

Compound Name Substituent Group Molecular Formula Molecular Weight (g/mol) CAS No. Availability Status
This compound Pyridin-3-yloxy C₈H₈ClNO₃S Not reported Not available Discontinued
3-(Pyrrolidin-1-yl)propane-1-sulfonyl chloride Pyrrolidin-1-yl C₇H₁₄ClNO₂S 211.71 1565357-13-2 Available
3-(oxan-4-yl)propane-1-sulfonyl chloride Oxan-4-yl (tetrahydropyran) C₈H₁₅ClO₃S 230.31 1504599-35-2 Available
3-(4-Chloro-2-methylphenoxy)propane-1-sulfonyl chloride 4-Chloro-2-methylphenoxy C₁₀H₁₂Cl₂O₃S 295.18 1496484-90-2 Available (98% purity)
3-(Morpholin-4-yl)propane-1-sulfonyl chloride hydrochloride Morpholin-4-yl (+ HCl) C₇H₁₅Cl₂NO₂S 248.16 197891-91-1 Available

Key Observations :

  • This aromatic moiety may enhance binding affinity in pharmaceutical applications but could also reduce solubility compared to non-aromatic analogs.
  • Molecular Weight: The target compound’s molecular weight is expected to fall between 230–250 g/mol (estimated based on analogs). It is lighter than the phenoxy-substituted derivative (295.18 g/mol) but heavier than pyrrolidinyl and morpholinyl variants.
  • Commercial Status : Discontinuation of the pyridine derivative contrasts with the availability of other analogs, suggesting challenges in synthesis, stability, or demand .

Reactivity and Functional Differences

  • Electrophilic Reactivity : Sulfonyl chlorides react with amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or thiosulfonates. The electron-withdrawing pyridine ring in the target compound may slightly enhance the electrophilicity of the sulfonyl chloride group compared to electron-donating substituents (e.g., pyrrolidinyl) .
  • Stability : Aliphatic amine-substituted derivatives (e.g., pyrrolidinyl, morpholinyl) may exhibit higher hydrolytic stability due to reduced steric hindrance around the sulfonyl chloride group. The pyridine derivative’s discontinued status could indicate sensitivity to moisture or decomposition .

Biological Activity

3-(Pyridin-3-yloxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound characterized by a propane backbone and a pyridin-3-yloxy group. Its molecular formula is C₁₃H₁₅ClN₁O₂S, with a molecular weight of approximately 264.73 g/mol. This compound has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and drug development.

The sulfonyl chloride functional group in this compound renders it highly reactive, particularly towards nucleophiles. This reactivity allows it to participate in nucleophilic substitution reactions, forming sulfonamides or sulfonates when reacted with amines or alcohols, respectively. The general reaction can be summarized as follows:

R SO2Cl+NuR SO2Nu+HCl\text{R SO}_2\text{Cl}+\text{Nu}\rightarrow \text{R SO}_2\text{Nu}+\text{HCl}

where R represents the pyridine moiety and Nu denotes the nucleophile.

Biological Activity

Research into the biological activity of this compound is still developing, but preliminary studies indicate several potential areas of interest:

1. Antimicrobial Activity:
Pyridine derivatives have been widely studied for their antimicrobial properties. A review highlighted that various pyridine compounds exhibit significant antibacterial and antifungal activities against strains such as Staphylococcus aureus, Escherichia coli, and Candida albicans . While specific data on this compound is limited, its structural similarity to other active pyridine compounds suggests potential efficacy in this area.

2. Reactivity with Biological Systems:
Studies indicate that sulfonyl chlorides can interact with proteins and enzymes, influencing their pharmacological properties. Understanding these interactions is crucial for predicting the biological effects of this compound .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is beneficial:

Compound NameStructure FeaturesUnique Characteristics
4-Methoxyphenyl propane-1-sulfonyl chlorideContains a methoxyphenyl instead of pyridineOften used in drug design for favorable properties
Pyridine-4-sulfonyl chlorideSulfonyl group attached directly to pyridineExhibits different reactivity patterns
2-Pyridinesulfonyl chlorideDifferent position of the sulfonyl groupMay show varied biological activity

Case Studies and Research Findings

While specific case studies focusing solely on this compound are scarce, broader research on pyridine derivatives provides insights into its potential applications:

Case Study: Antimicrobial Activity
A study on various substituted pyridines demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) against common pathogens ranging from 2.18 to 3.08 μM/mL . This suggests that further exploration of this compound could yield promising results in antimicrobial therapy.

Case Study: Enzyme Inhibition
Research into sulfonamide derivatives has shown that these compounds can inhibit key enzymes involved in bacterial growth and metabolism. Given the reactivity of sulfonyl chlorides, it is plausible that this compound may similarly affect enzyme activity, warranting further investigation.

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